GV-196771A
Description
Significance of N-methyl-D-aspartate Receptors in Central Nervous System Physiology
NMDA receptors are crucial for controlling synaptic plasticity, a fundamental mechanism underlying learning and memory formation. wikipedia.orgnews-medical.netrupress.orgfrontiersin.orgnih.govmdpi.com These receptors function as ligand-gated ion channels that require the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine, for activation. wikipedia.orgrupress.orgpatsnap.comnih.govembopress.org The channel's opening is also voltage-dependent, as it is blocked by magnesium ions at resting membrane potential, a block that is relieved upon sufficient depolarization of the neuron. wikipedia.orgrupress.orgpsu.edu This unique "coincidence detector" property allows NMDA receptors to play a key role in processes like long-term potentiation (LTP) and long-term depression (LTD), which are critical for synaptic strengthening and weakening, respectively. wikipedia.orgnews-medical.netrupress.org Beyond synaptic plasticity, NMDA receptors are involved in various neurological functions, including breathing, locomotion, and neuroplasticity. news-medical.net
Role of N-methyl-D-aspartate Receptors in Pain Pathophysiology
NMDA receptors are significantly involved in the mechanisms underlying pain, particularly chronic pain states. patsnap.compsu.eduneurology.orgnih.gov Their activation in the spinal cord contributes to heightened neuronal excitability and altered pain processing. ucl.ac.ukfrontiersin.org
Central sensitization is a phenomenon characterized by increased responsiveness of central nervous system neurons to afferent input, leading to hypersensitivity to painful stimuli (hyperalgesia) and pain from normally non-painful stimuli (allodynia). nih.govucl.ac.ukphysio-pedia.comvin.com Activation of the NMDA receptor is considered an essential step in initiating and maintaining central sensitization. nih.govucl.ac.ukphysio-pedia.com Sustained noxious input leads to depolarization, relieving the magnesium block and allowing calcium influx through the NMDA receptor channel. wikipedia.orgucl.ac.ukphysio-pedia.com This calcium influx triggers intracellular signaling pathways that contribute to the enduring changes in neuronal excitability characteristic of central sensitization. ucl.ac.ukphysio-pedia.com
"Wind-up" is a form of activity-dependent central sensitization observed in spinal cord neurons, particularly wide dynamic range (WDR) neurons. wikipedia.orgnih.govucl.ac.ukfrontiersin.orgvin.comresearchgate.netnih.govwikipedia.org It is characterized by a progressive increase in the firing rate of these neurons in response to repeated, constant-strength stimulation of C-fibers. nih.govfrontiersin.orgvin.comresearchgate.netnih.govwikipedia.org This temporal summation of synaptic responses is significantly dependent on the activation of NMDA receptors. nih.govfrontiersin.orgresearchgate.netnih.gov NMDA receptor antagonists can block wind-up without significantly interfering with the initial response to C-fiber stimulation, highlighting the receptor's crucial role in this phenomenon. frontiersin.orgnih.gov Wind-up is considered a model for central sensitization and contributes to the development of chronic pain states. nih.govucl.ac.ukvin.comresearchgate.net
Classification and Therapeutic Potential of N-methyl-D-aspartate Receptor Antagonists
NMDA receptor antagonists are a class of compounds that inhibit the action of the NMDA receptor. wikipedia.orgpatsnap.comtaylorandfrancis.com Based on their mechanism of action, they can be broadly classified into several categories: competitive antagonists, non-competitive antagonists, uncompetitive antagonists (channel blockers), and glycine site antagonists. wikipedia.orgwikipedia.orgpatsnap.com
Competitive antagonists compete with glutamate for its binding site on the receptor. wikipedia.orgpatsnap.com Uncompetitive antagonists, or channel blockers, enter and block the ion channel pore after it has been activated. wikipedia.orgwikipedia.orgpatsnap.commdpi.com Non-competitive antagonists bind to allosteric sites on the receptor, altering its function. wikipedia.orgpatsnap.com Glycine site antagonists, the focus of this article, block the binding of the co-agonist glycine (or D-serine) to its recognition site on the receptor. wikipedia.orgpatsnap.comneurology.orgnih.govnih.govtandfonline.com
NMDA receptor antagonists have shown therapeutic potential in a range of conditions, including neuropathic pain, neurodegenerative diseases like Alzheimer's disease, epilepsy, and substance abuse disorders. nih.govpatsnap.comnih.govpsu.edumdpi.comtandfonline.com However, the widespread inhibition of excitatory neurotransmission can lead to unwanted side effects, which has limited the clinical success of some NMDA antagonists. wikipedia.orgwikipedia.orgtaylorandfrancis.commdpi.comnih.gov
The glycine binding site on the NMDA receptor is a distinct recognition site that must be occupied by a co-agonist (glycine or D-serine) for the channel to open upon glutamate binding and membrane depolarization. wikipedia.orgpatsnap.comnih.govembopress.orgneurology.org This site is strychnine-insensitive, distinguishing it from the inhibitory glycine receptor. psu.edunih.gov Antagonists acting at this glycine site prevent the co-agonist from binding, thereby inhibiting NMDA receptor activation. wikipedia.orgpatsnap.comneurology.orgnih.govnih.gov
Research into glycine site antagonists has been ongoing for decades, driven by the potential to modulate NMDA receptor activity with potentially a better therapeutic index compared to channel blockers, which can cause significant side effects due to their interaction with the open channel pore. psu.edutaylorandfrancis.comtandfonline.com Glycine site antagonists have been investigated for various CNS disorders, including stroke, epilepsy, dementia, and chronic pain. psu.edunih.govtandfonline.com
Historical Context and Initial Characterization of GV-196771A
This compound is characterized as a potent and selective antagonist of the glycine-binding site of the NMDA receptor. neurology.orgmedchemexpress.commedkoo.com Its initial characterization involved evaluating its activity in animal models of pain. Studies demonstrated that this compound could block hyperalgesia in models mimicking inflammatory and neuropathic pain states, such as the formalin test, the carrageenan test, and the chronic constriction injury model. neurology.org Furthermore, it was shown to reverse established hyperalgesia in these models. neurology.org
Initial research also explored the effects of this compound on the development of tolerance to morphine. Studies in mice indicated that co-administration of this compound with morphine inhibited the development of morphine tolerance. medkoo.comnih.gov This finding reinforced the understanding of the key role played by NMDA receptors in the plastic changes, such as allodynia and tolerance, that can develop in conditions of painful neuropathy. nih.gov
Detailed research findings on this compound's activity in animal models include its dose-dependent inhibition of established mechanical allodynia in neuropathic rats following chronic constriction injury. researchgate.net
Table 1: Summary of Initial Research Findings for this compound in Animal Models
| Animal Model | Pain State Mimicked | Observed Effect of this compound | Reference |
| Formalin test (mice) | Tonic pain | Inhibited morphine tolerance development (co-administration) | medkoo.comnih.gov |
| Carrageenan test (animals) | Inflammatory pain | Blocked and reversed hyperalgesia | neurology.org |
| Chronic constriction injury (rat) | Neuropathic pain | Blocked and reversed hyperalgesia; Dose-dependent inhibition of established mechanical allodynia | neurology.orgresearchgate.net |
This compound is the sodium salt form of GV196771. medchemexpress.com Early studies indicated that GV196771 had low oral bioavailability in rats and mice. medchemexpress.com
Table 2: Physicochemical and Pharmacokinetic Properties (Preclinical)
| Property | Value (GV196771) | Animal Species | Reference |
| Oral bioavailability | <10% | Rats, Mice | medchemexpress.com |
| Plasma clearance | ~2 mL/min/kg | Rats | medchemexpress.com |
Note: Data in this table is based on preclinical studies of GV196771, the free acid form of this compound.
The early characterization of this compound established it as a potent glycine site NMDA receptor antagonist with demonstrated efficacy in preclinical models of inflammatory and neuropathic pain, as well as an ability to attenuate the development of morphine tolerance. neurology.orgmedkoo.comnih.govresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4,6-dichloro-3-[(E)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O3.Na/c21-12-9-15(22)17-14(18(20(26)27)23-16(17)10-12)8-11-6-7-24(19(11)25)13-4-2-1-3-5-13;/h1-5,8-10,23H,6-7H2,(H,26,27);/q;+1/p-1/b11-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGFBRVHKFAYAP-YGCVIUNWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-])C4=CC=CC=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN(C(=O)/C1=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-])C4=CC=CC=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166974-23-8 | |
| Record name | GV-196771A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166974238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GV-196771A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E6PT6A3UN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Pharmacological Characterization of Gv 196771a
Interaction with N-methyl-D-aspartate Receptor Subunits
The NMDA receptor is a heteromeric protein complex composed of different subunits, primarily NR1, NR2 (A-D), and NR3 (A-B). nih.govucl.ac.uk The functional activity of the receptor requires the binding of both glutamate (B1630785) and a co-agonist, either glycine (B1666218) or D-serine, to distinct sites on the receptor complex. ucl.ac.uknorthwestern.edunih.gov GV-196771A exerts its effects by interacting with the glycine-binding site. medchemexpress.comtaylorfrancis.comadooq.comcapes.gov.brresearchgate.netmedkoo.comneurology.org
Specificity for the Modulatory Glycine-binding Site on the N-methyl-D-aspartate Receptor
This compound has demonstrated high specificity for the modulatory glycine-binding site of the NMDA receptor. medchemexpress.comtaylorfrancis.comadooq.comcapes.gov.brresearchgate.netmedkoo.comneurology.org This site is crucial for the activation of the NMDA receptor, as its occupation by a co-agonist is necessary for the ion channel to open. researchgate.netneurology.org Studies have characterized this compound as a potent antagonist at this specific site. medchemexpress.comtaylorfrancis.comcapes.gov.br Research investigating the binding of this compound to cloned NMDA receptors, including different NR1 splice variants (NR1-1a and NR1-2a) and heteromeric NR1-1a/NR2 combinations, has shown that its binding to NR1 splice variants is best described by a two-site model. nih.govucl.ac.uk This suggests the presence of more than one binding site on the NR1 subunit for this compound. nih.gov The binding affinities of this compound to heteromeric NR1-1a/NR2 receptors were also best fit by a two-site model. ucl.ac.uk
Competitive Antagonism of Glycine-induced N-methyl-D-aspartate Receptor Activation
This compound acts as a competitive antagonist of glycine at the NMDA receptor. taylorfrancis.comcapes.gov.brCurrent time information in Melbourne, AU. This means that this compound competes with glycine for binding to the same site on the receptor. By occupying the glycine-binding site, this compound prevents glycine from binding and thus inhibits the activation of the NMDA receptor induced by glycine in the presence of NMDA. taylorfrancis.comCurrent time information in Melbourne, AU. This competitive interaction has been demonstrated in various in vitro studies. taylorfrancis.comCurrent time information in Melbourne, AU.
In Vitro Binding Affinity Studies
In vitro binding studies have been conducted to quantify the affinity of this compound for the NMDA receptor, particularly at the glycine binding site.
Quantitative Affinity for N-methyl-D-aspartate Glycine Binding Sites in Rat Cerebral Cortex Membranes
This compound has shown elevated affinity for the NMDA glycine binding site in rat cerebral cortex membranes. taylorfrancis.comcapes.gov.brCurrent time information in Melbourne, AU. Quantitative studies using these membranes have determined its binding affinity. For instance, GV196771A exhibited a pKi value of 7.56 for the NMDA glycine binding site in rat cerebral cortex membranes. taylorfrancis.comcapes.gov.brCurrent time information in Melbourne, AU. This pKi value indicates a high affinity binding to the target site.
| Target Site | Species | Tissue/Preparation | pKi Value | Reference |
| NMDA Glycine Binding Site | Rat | Cerebral Cortex Membranes | 7.56 | taylorfrancis.comcapes.gov.brCurrent time information in Melbourne, AU. |
In Vitro Functional Antagonism
Beyond binding affinity, the functional effects of this compound on NMDA receptor activity have been assessed in vitro using neuronal cultures.
Modulation of N-methyl-D-aspartate Receptors in Primary Neuronal Cultures (Cortical, Spinal, Hippocampal)
This compound has been shown to potently antagonize the activation of NMDA receptors in primary cultures of cortical, spinal, and hippocampal neurons. taylorfrancis.comCurrent time information in Melbourne, AU. This antagonism is produced by glycine in the presence of NMDA. taylorfrancis.comCurrent time information in Melbourne, AU. The potency of this compound in inhibiting NMDA receptor activation was quantified by determining pKB values in these different neuronal culture types. The pKB values were reported as 7.46 in cortical neurons, 8.04 in spinal neurons, and 7.86 in hippocampal neurons. taylorfrancis.comCurrent time information in Melbourne, AU. These values indicate potent functional antagonism across different regions of the central nervous system.
| Neuronal Culture Type | pKB Value | Reference |
| Cortical Neurons | 7.46 | taylorfrancis.comCurrent time information in Melbourne, AU. |
| Spinal Neurons | 8.04 | taylorfrancis.comCurrent time information in Melbourne, AU. |
| Hippocampal Neurons | 7.86 | taylorfrancis.comCurrent time information in Melbourne, AU. |
In isolated baby rat spinal cords, this compound at a concentration of 10 µM was observed to depress wind-up, which is an electrical correlate of central sensitization. taylorfrancis.comCurrent time information in Melbourne, AU.
Depression of "Wind-up," an Electrical Correlate of Central Sensitization, in Isolated Spinal Cords
Central sensitization is characterized by an enhanced excitability of neurons within the spinal cord, a condition that contributes to heightened pain sensation often associated with chronic tissue or nerve injury. xenbase.orgnih.govnih.gov A key electrophysiological correlate of central sensitization is "wind-up." Wind-up refers to a frequency-dependent increase in the excitability of spinal cord neurons, typically evoked by repetitive electrical stimulation of C-fiber primary afferent nerves. mpg.def1000research.com This phenomenon is understood as a mechanism for amplifying nociceptive messages within the spinal cord. mpg.de N-methyl-D-aspartate (NMDA) receptors are considered to play a significant role in the processes underlying central sensitization and wind-up. xenbase.orgmpg.deresearchgate.net
Research investigating the effects of this compound, a novel antagonist of the NMDA receptor acting at its glycine site, has demonstrated its ability to modulate wind-up in isolated spinal cord preparations. xenbase.orgebiohippo.comfishersci.at In studies utilizing isolated baby rat spinal cords, superfusion with this compound at a concentration of 10 µM was shown to depress wind-up. xenbase.orgtocris.com This finding indicates that this compound can attenuate the increased neuronal excitability in the spinal cord associated with this electrical correlate of central sensitization. xenbase.org
Further research involving a compound structurally similar to this compound (compound 2a) also examined its effects on wind-up in isolated neonatal rat spinal cords. Superfusion with a 10 µM solution of this compound significantly attenuated the amplitude of wind-up. citeab.com Notably, the effect observed with this related compound was reported to be qualitatively and quantitatively similar to that of this compound, as well as to D-AP5, a known competitive NMDA antagonist, and morphine. citeab.com This suggests that the depression of wind-up is a characteristic effect of this compound and related glycine site NMDA antagonists in this experimental model.
The data from these studies highlight the potential of this compound to interfere with the mechanisms of central sensitization at the level of the spinal cord by depressing wind-up.
| Compound | Effect on Wind-up in Isolated Spinal Cord | Concentration |
| This compound | Depressed wind-up | 10 µM |
| Compound 2a* | Attenuated wind-up amplitude | 10 µM |
*Compound 2a is structurally similar to this compound, and its effect was reported as similar to this compound, D-AP5, and morphine. citeab.com
Preclinical Efficacy Studies of Gv 196771a in Animal Models of Pain
Investigation in Inflammatory Pain Models
Inflammatory pain models are crucial for evaluating the potential of analgesic compounds. These models simulate pain states arising from tissue injury and inflammation, characterized by hypersensitivity at the site of injury.
The formalin test is a widely used model of tonic chemical nociception in rodents that produces a distinct biphasic behavioral response. The initial phase, or phase 1, results from the direct activation of peripheral nociceptors. researchgate.net This is followed by a second, late phase (phase 2) which is driven by a combination of ongoing peripheral afferent activity and central sensitization within the dorsal horn, a phenomenon also involved in neuropathic pain. nih.govCurrent time information in Salt Lake City, UT, US. Nociceptive behaviors, such as licking and biting of the injected paw, are quantified to assess a compound's analgesic properties. researchgate.net
In studies utilizing this model, GV-196771A demonstrated a clear effect on pain-related behaviors. When administered to rodents, this compound was found to dose-dependently reduce the duration of licking time specifically during the late phase of the test. nih.gov This finding suggests an impact on the central sensitization component of the inflammatory pain response. nih.govnih.gov
| Compound | Model | Key Finding | Source |
|---|---|---|---|
| This compound | Formalin Test (Rodents) | Dose-dependently reduced the duration of licking time in the late phase. | nih.gov |
The carrageenan-induced pain model is a standard method for inducing acute inflammation and thermal and mechanical hyperalgesia. researchgate.net Injection of carrageenan into a rodent's paw triggers an inflammatory response, leading to a measurable increase in pain sensitivity. nih.govresearchgate.net While this is a common model for testing anti-hyperalgesic effects, specific preclinical studies detailing the efficacy of this compound in carrageenan-induced pain models were not identified in the search results.
Assessment in Neuropathic Pain Models
Neuropathic pain models replicate the chronic, debilitating pain that results from nerve injury. A widely used and validated model is the Chronic Constriction Injury (CCI) of the sciatic nerve in rats, which mimics symptoms of chronic nerve compression in humans. nih.gov This injury leads to the development of persistent pain behaviors, including mechanical allodynia (pain response to a normally non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus). nih.gov
Mechanical allodynia is a hallmark of neuropathic pain following CCI, where animals exhibit a reduced threshold for paw withdrawal in response to mechanical stimuli, often measured with von Frey filaments. nih.gov Although the CCI model is well-established for producing robust mechanical allodynia in adult rats, specific research findings on the effects of this compound on this particular outcome were not available in the provided search results. nih.gov
A critical measure of a compound's potential clinical utility is its ability to alleviate pain symptoms after they have become established. In the rat CCI model, studies have shown that this compound is effective in this regard. nih.gov When administered after the CCI-induced hyperalgesia was fully developed, this compound successfully reversed the heightened pain sensitivity. nih.gov This demonstrates a therapeutic effect on an existing neuropathic pain state. nih.gov
| Compound | Model | Treatment Paradigm | Key Finding | Source |
|---|---|---|---|---|
| This compound | Chronic Constriction Injury (CCI) in Rats | Administered after the establishment of hyperalgesia | Reversed the established CCI-induced hyperalgesia. | nih.gov |
Investigating the prophylactic potential of a compound can provide insights into its ability to prevent the onset of neuropathic pain. Research in the CCI model has explored this aspect of this compound. nih.gov When the compound was administered before and continued for ten days following the nerve ligature, it effectively blocked the development of thermal hyperalgesia. nih.gov This suggests that this compound can interfere with the underlying mechanisms that initiate and establish this form of neuropathic pain. nih.gov
| Compound | Model | Treatment Paradigm | Key Finding | Source |
|---|---|---|---|---|
| This compound | Chronic Constriction Injury (CCI) in Rats | Administered before and for 10 days after nerve injury | Blocked the development of thermal hyperalgesia. | nih.gov |
Analysis of Dose-Response Relationships for Antihyperalgesic Effects in Preclinical Models
The antihyperalgesic efficacy of this compound has been characterized through dose-response studies in various preclinical models of pain. These investigations have been crucial in establishing the compound's potency and its effective dose range in alleviating pain-related behaviors. The primary focus of these studies has been on neuropathic and inflammatory pain models, where the compound has demonstrated a clear relationship between the administered dose and the observed analgesic effect.
In a widely utilized model of neuropathic pain, the chronic constriction injury (CCI) of the sciatic nerve in rats, this compound has shown significant, dose-dependent efficacy against both mechanical allodynia and thermal hyperalgesia. When administered orally to rats with established neuropathic pain, this compound produced a dose-dependent inhibition of mechanical allodynia. nih.gov The effective dose range in this model was found to be between 0.3 and 10 mg/kg. nih.gov Similarly, in the same CCI model, the compound was effective in reversing thermal hyperalgesia in a dose-dependent manner, with an effective oral dose range of 1 to 10 mg/kg. nih.gov Another study confirmed that oral administration of this compound at doses of 3 and 10 mg/kg reduced the hyperalgesic response in treated rats. researchgate.net
The anti-inflammatory and analgesic properties of this compound were also evaluated in the formalin test in mice, a model that assesses both neurogenic and inflammatory phases of pain. In this model, this compound, when administered orally, dose-dependently reduced the duration of licking time, a key indicator of pain, specifically in the late inflammatory phase of the test. nih.gov The effective dose range in the mouse formalin test was determined to be between 0.1 and 10 mg/kg. nih.gov
Furthermore, in a separate investigation in mice, this compound was studied for its ability to inhibit the development of tolerance to the antinociceptive effects of morphine. When co-administered with morphine over an eight-day period, this compound at oral doses of 10 or 20 mg/kg was effective in inhibiting morphine tolerance in both the early and late phases of the formalin test. nih.gov
The collective findings from these preclinical studies underscore a consistent dose-response relationship for the antihyperalgesic effects of this compound across different animal models and pain modalities.
Interactive Data Table: Dose-Response of this compound in Preclinical Pain Models
| Animal Model | Species | Pain Modality | Dose Range (p.o.) | Observed Effect |
| Chronic Constriction Injury (CCI) | Rat | Mechanical Allodynia | 0.3-10 mg/kg | Dose-dependent inhibition nih.gov |
| Chronic Constriction Injury (CCI) | Rat | Thermal Hyperalgesia | 1-10 mg/kg | Reversal of hyperalgesia nih.gov |
| Formalin Test | Mouse | Inflammatory Pain (Late Phase) | 0.1-10 mg/kg | Dose-dependent reduction in licking time nih.gov |
| Morphine Tolerance (formalin test) | Mouse | Opioid Tolerance | 10-20 mg/kg | Inhibition of tolerance development nih.gov |
Table of Compounds Mentioned
Modulatory Effects of Gv 196771a on Opioid Tolerance
Attenuation of Morphine-induced Tolerance Development in Rodent Models
Studies utilizing rodent models have demonstrated the efficacy of GV-196771A in attenuating the development of tolerance to the antinociceptive effects of morphine. nih.gov A key study investigated the effects of the N-methyl-D-aspartate (NMDA) receptor/glycine (B1666218) site antagonist, this compound, on tolerance to the antinociceptive effects induced by morphine in mice. nih.gov
In this research, the formalin test was used as a model of tonic pain. When this compound was administered for 8 days concurrently with morphine, it was found to inhibit the development of tolerance to morphine in both the early and late phases of the test. nih.gov This suggests that this compound can interfere with the neuroadaptive processes that lead to a diminished analgesic response to morphine over time.
The following table summarizes the experimental findings regarding the effect of this compound on morphine tolerance in the mouse formalin test.
| Experimental Group | Treatment Regimen | Observed Effect on Morphine Tolerance | Phase of Formalin Test |
|---|---|---|---|
| Control | Morphine alone | Development of tolerance | Early and Late |
| Experimental | Morphine + this compound | Inhibition of tolerance development | Early and Late |
These findings reinforce the critical role of NMDA receptors in the plastic events that underlie the development of tolerance to opioids. nih.gov
Mechanistic Implications for Combination Analgesia Strategies
The ability of this compound to strongly reduce morphine-induced tolerance has significant mechanistic implications for the development of combination analgesia strategies. nih.gov The co-administration of an NMDA receptor antagonist like this compound with an opioid such as morphine could represent a viable approach to prolong the analgesic efficacy of the opioid. nih.gov
By targeting the NMDA receptor system, which is known to be involved in the cellular mechanisms of opioid tolerance, this compound may prevent or reverse the neuroplastic changes in the central nervous system that are responsible for the reduced analgesic effect of morphine with chronic use. This suggests that this compound could be a valuable agent in the treatment of challenging pain states, not only when used alone but also as part of a combination therapy to enhance and extend the therapeutic window of opiates. nih.gov
Exploration of Neuroprotective Potential of Gv 196771a
Rationale for N-methyl-D-aspartate Glycine (B1666218) Site Antagonism in Neurodegeneration
The rationale for targeting the glycine binding site on the NMDA receptor for neuroprotection is multifaceted, primarily revolving around the potential for a more favorable therapeutic window compared to other classes of NMDA receptor antagonists. The NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, to become fully active. Antagonizing the glycine site offers a modulatory approach to dampening receptor activity rather than inducing a complete blockade.
This nuanced approach is believed to be advantageous for several reasons. Firstly, it may preserve a degree of physiological NMDA receptor function, which is crucial for normal synaptic transmission and neuronal survival. Complete inhibition of the NMDA receptor, as can occur with non-competitive channel blockers or high-affinity competitive antagonists, has been associated with significant and often intolerable side effects, including psychotomimetic effects and cognitive impairment. grantome.com By targeting the co-agonist site, it is hypothesized that the overactivation of the receptor during pathological conditions, such as the massive glutamate release during a stroke, can be selectively attenuated while leaving basal physiological activity relatively intact.
Furthermore, research suggests that antagonists of the glycine site may have a superior safety profile. For instance, preclinical studies with various glycine site antagonists have indicated a lack of the neuronal vacuolization in the posterior cingulate and retrosplenial cortices, a concerning side effect observed with some non-competitive and competitive NMDA receptor antagonists. arvojournals.org Clinical trials with glycine site antagonists, such as Licostinel (ACEA 1021) and Gavestinel (GV150526), have also suggested better tolerability in humans compared to other classes of NMDA antagonists, with fewer reports of severe psychotomimetic adverse events. ahajournals.orgnih.gov
Comparative Analysis with Other N-methyl-D-aspartate Receptor Antagonist Classes Regarding Neuroprotective Profiles
The neuroprotective profiles of NMDA receptor antagonists vary significantly depending on their mechanism of action. A comparative analysis of glycine site antagonists like GV-196771A with other classes, namely competitive antagonists and uncompetitive channel blockers, reveals key differences in efficacy and tolerability.
Competitive NMDA Receptor Antagonists , such as CGS 19755 (Selfotel), act by directly competing with glutamate for its binding site on the NR2 subunit. While effective in blocking NMDA receptor activation, their therapeutic utility has been hampered by a narrow therapeutic window and the potential for significant side effects. nih.gov To be effective, they must outcompete the high concentrations of glutamate present during excitotoxic events, which can require high doses that also block normal synaptic transmission.
Uncompetitive NMDA Receptor Channel Blockers , like MK-801 (Dizocilpine) and Memantine, bind within the ion channel of the NMDA receptor, physically obstructing the flow of ions. Their action is use-dependent, meaning they are more effective when the channel is open. High-affinity, slowly dissociating channel blockers like MK-801 have demonstrated potent neuroprotective effects in preclinical models but are also associated with severe psychotomimetic side effects, limiting their clinical development. nih.govnih.gov In contrast, lower-affinity, rapidly dissociating channel blockers like Memantine have a much better safety profile and are clinically approved for the treatment of Alzheimer's disease, suggesting that the kinetics of channel blockade are critical for tolerability. nih.gov
Glycine Site Antagonists , including this compound, represent a distinct class that modulates receptor activity. Preclinical evidence suggests that these compounds can be highly effective as neuroprotectants. For instance, in various models of ischemia and excitotoxicity, glycine site antagonists have been shown to reduce neuronal damage. arvojournals.org A key differentiating factor is their improved side-effect profile. As mentioned, they appear less likely to cause the neuronal vacuolization associated with other classes. arvojournals.org While clinical trials with some glycine site antagonists for stroke, such as Gavestinel, did not demonstrate efficacy, they were generally well-tolerated. nih.govnih.gov
The following interactive table provides a comparative overview of the different classes of NMDA receptor antagonists based on preclinical and clinical findings.
| Feature | Glycine Site Antagonists (e.g., this compound, Licostinel) | Competitive Antagonists (e.g., CGS 19755) | Uncompetitive Channel Blockers (e.g., MK-801, Memantine) |
| Mechanism of Action | Allosteric modulation by blocking the co-agonist glycine binding site. | Direct competition with glutamate at its binding site. | Blockade of the ion channel pore in a use-dependent manner. |
| Neuroprotective Efficacy | Demonstrated in various preclinical models of ischemia and excitotoxicity. arvojournals.org | Potent neuroprotection in preclinical models. | High-affinity blockers (MK-801) are highly potent; lower-affinity blockers (Memantine) show moderate efficacy. nih.govnih.gov |
| Side-Effect Profile | Generally better tolerated with fewer psychotomimetic effects reported in clinical trials. ahajournals.orgnih.gov May not cause neuronal vacuolization. arvojournals.org | Associated with significant side effects, including psychotomimetic effects. | High-affinity blockers have severe psychotomimetic side effects. Low-affinity blockers are well-tolerated. nih.govnih.gov |
| Clinical Development Status | Several compounds have been in clinical trials, but none are currently approved for neuroprotection. | Largely halted due to unfavorable risk-benefit profiles. | Memantine is approved for Alzheimer's disease. High-affinity blockers are not clinically used for neuroprotection. |
Preclinical Pharmacokinetic and Pharmacodynamic Considerations of Gv 196771a
Absorption and Distribution Characteristics in Rodent Models
Understanding how GV-196771A is absorbed and distributed within the body is crucial for evaluating its potential efficacy and predicting its behavior in biological systems. Studies in rats and mice have shed light on these pharmacokinetic aspects, including oral bioavailability and the influence of key efflux transporters.
Oral Bioavailability in Rats and Mice
Preclinical investigations have indicated that GV196771, the free acid form of this compound, exhibits low oral bioavailability in rodent species. Specifically, studies in rats have reported an oral bioavailability of less than 10%. nih.govnih.govmdpi.comdovepress.com Similar low oral bioavailability has also been noted in mice. nih.govmdpi.comdovepress.com
| Species | Oral Bioavailability (%) |
| Rats | <10 |
| Mice | Low |
Influence of Efflux Transporters (e.g., P-glycoprotein, Breast Cancer Resistance Protein) on Systemic Exposure in Mice
Efflux transporters play a significant role in limiting the systemic exposure and tissue penetration of many compounds, including those targeting the central nervous system. Studies in mice have demonstrated the involvement of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in modulating the systemic exposure of GV196771. nih.govnih.gov
In vitro studies indicated that GV196771 is a substrate for BCRP, showing a basolateral-to-apical/apical-to-basolateral (B→A/A→B) ratio of 5.1, suggestive of efflux. nih.gov Conversely, it was not found to be a substrate for Mdr1a (a form of P-gp) in vitro, with a B→A/A→B ratio of 1.9 and no observed effect of a P-gp inhibitor on the efflux ratio. nih.gov
The impact of these transporters on systemic exposure was further investigated in vivo using P-gp-deficient mice (mdr1a/1b(-/-)) and wild-type mice treated with GF120918, a dual P-gp and BCRP inhibitor. nih.govnih.gov Oral administration of GV196771 resulted in altered systemic exposure in these models. Compared to wild-type animals, the area under the plasma concentration-time curve (AUC) for GV196771 was significantly increased in P-gp-deficient mice (6.2-fold increase), GF120918-pretreated wild-type mice (10.3-fold increase), and GF120918-pretreated P-gp-deficient mice (16.4-fold increase). nih.gov These findings indicate that both P-gp and BCRP contribute to attenuating the systemic exposure of GV196771 in mice, demonstrating nonredundant roles for these efflux transporters in the disposition of the compound. nih.gov
| Mouse Model | Treatment | GV196771 AUC (0-6h) Fold Increase vs. Wild-Type + Vehicle |
| Wild-type | Vehicle | 1.0 |
| P-gp-deficient (mdr1a/1b(-/-)) | Vehicle | 6.2 |
| Wild-type | GF120918 | 10.3 |
| P-gp-deficient (mdr1a/1b(-/-)) | GF120918 | 16.4 |
Potential for Direct Transport Pathways to the Central Nervous System (Generalized for Glycine (B1666218) Receptor Antagonists)
While specific data for this compound's direct transport to the central nervous system (CNS) via non-systemic routes are not detailed in the provided information, research on glycine receptor antagonists in general suggests the potential for direct transport pathways to the CNS, particularly following intranasal administration. Studies in rats using different glycine receptor antagonists have shown varying degrees of transport to the CNS, with some compounds demonstrating a direct route of transport from the nasal cavity to the brain. scbt.com This suggests that for compounds targeting glycine receptors, alternative transport mechanisms beyond systemic circulation and passage across the blood-brain barrier might exist, although the relevance of such pathways to orally administered this compound in typical preclinical studies requires specific investigation.
Preclinical Pharmacodynamic Profile
The pharmacodynamic profile of this compound in preclinical models reveals its effects on biological targets and physiological responses, particularly in the context of pain processing.
Absence of Undesired Behavioral Effects (e.g., hyperactivity, motor dysfunction) in Preclinical Studies
Preclinical studies involving this compound have included behavioral assessments to evaluate its effects. In behavioral experiments measuring paw withdrawal latency in normal rats, oral administration of this compound at doses of 3 and 10 mg/kg did not change the withdrawal latency. plos.orgsinobiological.com This suggests that at these doses, the compound did not induce gross behavioral alterations related to normal motor function or baseline pain sensitivity in healthy animals. While this specific finding relates to a nociceptive reflex, the absence of an effect on this fundamental behavior in normal animals can be indicative of a lack of certain undesired behavioral effects, such as hyperactivity or motor dysfunction, that might otherwise manifest as changes in baseline activity or responses.
Differential Effects on Thalamic Activity in Normal versus Neuropathic Rats
Investigations into the effects of this compound on thalamic activity have revealed differential responses in normal versus neuropathic rats. In normal rats, intravenous administration of GV196771A had no effect on the activity of nociceptive neurons in the ventroposterolateral (VPL) nucleus of the thalamus, a region involved in processing noxious stimuli. plos.orgsinobiological.com
However, in rats with peripheral mononeuropathy induced by chronic constriction injury (CCI) of the sciatic nerve, this compound demonstrated a dose-dependent blockade of responses to noxious stimulation in VPL thalamic neurons following intravenous administration at doses of 0.125, 0.5, and 2.0 mg/kg. plos.orgsinobiological.com The compound did not alter the responses of non-nociceptive neurons in either normal or CCI-treated rats. plos.orgsinobiological.com These findings indicate that this compound selectively modulates the activity of nociceptive neurons in the thalamus under conditions of neuropathic pain without affecting normal thalamic neuronal responses or non-nociceptive processing. plos.orgsinobiological.com
| Rat Group | Stimulus Type | Thalamic Neuron Type | This compound Effect (IV Administration) |
| Normal | Noxious | Nociceptive | No effect |
| Normal | Brush | Non-nociceptive | No alteration |
| Neuropathic | Noxious | Nociceptive | Blocked responses (dose-dependent) |
| Neuropathic | Brush | Non-nociceptive | No alteration |
Conclusion and Future Directions in Preclinical Research on Gv 196771a
Summary of Key Preclinical Pharmacological and Efficacy Findings
GV-196771A is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine (B1666218) co-agonist site. bohrium.comnih.gov Preclinical research has elucidated its distinct pharmacological profile and demonstrated its efficacy in various models of pain and opioid tolerance.
In vitro studies have confirmed the high affinity of this compound for the NMDA glycine binding site in rat cerebral cortex membranes. nih.gov Furthermore, it competitively and potently antagonizes the activation of NMDA receptors by glycine in primary cultures of cortical, spinal, and hippocampal neurons. nih.govtaylorfrancis.com This antagonistic action is crucial to its mechanism of action in modulating neuronal excitability.
A key area of preclinical investigation for this compound has been its effect on central sensitization, a state of enhanced excitability of spinal cord neurons that contributes to exaggerated pain sensations. nih.govtaylorfrancis.com In isolated baby rat spinal cords, this compound has been shown to depress "wind-up," an electrical correlate of central sensitization. nih.govtaylorfrancis.com This finding provides a foundational mechanism for its observed antihyperalgesic effects.
The preclinical efficacy of this compound has been demonstrated in established models of neuropathic and inflammatory pain. In a model of chronic constriction injury (CCI) of the rat sciatic nerve, a widely used model of neuropathic pain, this compound blocked the development of thermal hyperalgesia and reversed established hyperalgesia. nih.gov Similarly, in the mouse formalin test, which models inflammatory pain, this compound dose-dependently reduced the pain response in the late phase, a period associated with central sensitization. nih.gov Notably, these antihyperalgesic properties did not appear to be accompanied by the development of tolerance. nih.gov
Further preclinical studies have explored the utility of this compound in attenuating mechanical allodynia, another symptom of neuropathic pain, in the CCI rat model. nih.gov The compound dose-dependently inhibited established mechanical allodynia, reinforcing the role of NMDA receptors in this aspect of neuropathic pain. nih.gov
Another significant finding from preclinical research is the ability of this compound to inhibit the development of tolerance to the analgesic effects of morphine. nih.gov In mice, co-administration of this compound with morphine prevented the reduction in morphine's analgesic efficacy over time in both the early and late phases of the formalin test. nih.gov This suggests that NMDA receptor antagonism at the glycine site could be a strategy to prolong the effectiveness of opioid analgesics.
| Parameter | Tissue/Cell Type | Value |
|---|---|---|
| Binding Affinity (pKi) | Rat Cerebral Cortex Membranes | 7.56 |
| Functional Antagonism (pKB) | Primary Cortical Neurons | 7.46 |
| Primary Spinal Neurons | 8.04 | |
| Primary Hippocampal Neurons | 7.86 |
| Preclinical Model | Effect |
|---|---|
| Chronic Constriction Injury (CCI) in Rats | Blocked development of and reversed thermal hyperalgesia; attenuated mechanical allodynia |
| Formalin Test in Mice | Reduced late-phase licking time |
| Morphine Tolerance in Mice | Inhibited the development of tolerance to morphine's analgesic effects |
| Isolated Baby Rat Spinal Cord | Depressed "wind-up" (central sensitization) |
Unresolved Questions and Areas for Further Preclinical Investigation
Despite the promising preclinical data, the translation of these findings into clinical efficacy remains a significant hurdle. A key unresolved question stems from the results of a randomized, double-blind, placebo-controlled trial in humans, which failed to demonstrate the efficacy of this compound in treating various types of neuropathic pain. researchgate.net This discrepancy between robust preclinical efficacy and clinical failure highlights a critical area for further investigation. One hypothesis for this lack of efficacy is insufficient brain penetrance of the compound in humans. researchgate.net Therefore, future preclinical studies should focus on developing analogs of this compound with improved pharmacokinetic properties, particularly greater bioavailability within the central nervous system.
Further preclinical investigation is also warranted to explore the full therapeutic potential of this compound and similar compounds. While its role in pain and opioid tolerance has been a primary focus, the involvement of NMDA receptor dysfunction in other neurological and psychiatric disorders suggests broader applications. Preclinical studies could explore the efficacy of this compound in models of conditions such as anxiety, depression, and neurodegenerative diseases, where modulation of NMDA receptor activity is considered a potential therapeutic strategy.
The long-term consequences of chronic antagonism at the NMDA glycine site are not fully understood. Future preclinical studies should investigate the potential for adaptive changes in the NMDA receptor system and other neurotransmitter systems following prolonged exposure to this compound. Understanding these potential neuroadaptations is crucial for predicting the long-term efficacy and safety of this class of compounds.
Finally, the interaction between this compound and other analgesic pathways beyond the opioid system warrants further exploration. Preclinical studies could investigate potential synergistic effects when this compound is combined with other classes of analgesics, which could lead to the development of novel combination therapies for difficult-to-treat pain states.
Broader Implications for N-methyl-D-aspartate Receptor Glycine Site Modulation in Basic Neuroscience Research
The study of this compound and other selective glycine site antagonists has significant implications for our understanding of the fundamental roles of the NMDA receptor in the central nervous system. The NMDA receptor is a critical player in synaptic plasticity, the cellular mechanism believed to underlie learning and memory. nih.gov The glycine site acts as a crucial co-agonist site, meaning that its occupation is necessary for the receptor to be activated by glutamate (B1630785). Therefore, compounds like this compound that selectively block this site provide a powerful tool to dissect the specific contributions of the glycine site to various forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).
Research with glycine site modulators helps to elucidate the physiological and pathological roles of endogenous glycine and D-serine, the two main co-agonists at this site. By selectively blocking the action of these endogenous modulators with compounds like this compound, researchers can gain insights into how the brain regulates NMDA receptor function under normal and disease conditions. This has implications for understanding the pathophysiology of disorders where NMDA receptor hypofunction or hyperfunction is implicated, including schizophrenia and epilepsy.
Furthermore, the development of subtype-selective NMDA receptor antagonists has been a major goal in neuroscience research. While this compound's subtype selectivity has not been extensively detailed in the provided search results, the principle of targeting the glycine site opens up avenues for developing antagonists that may preferentially modulate NMDA receptors containing specific GluN1 splice variants or that are part of particular receptor complexes. This would allow for a more nuanced understanding of the diverse functions of different NMDA receptor subtypes throughout the brain.
Role of this compound as a Research Tool in N-methyl-D-aspartate Receptor Pharmacology
This compound serves as a valuable research tool for the pharmacological investigation of the NMDA receptor. Its high affinity and selectivity for the glycine site allow researchers to specifically probe the function of this modulatory site, distinguishing its role from that of the primary glutamate binding site or the ion channel pore. nih.govtaylorfrancis.com This is critical for teasing apart the complex mechanisms of NMDA receptor regulation.
In preclinical models, this compound can be used to validate the involvement of the NMDA receptor glycine site in various physiological and pathological processes. Its demonstrated effects on central sensitization and neuropathic pain, for instance, provide strong evidence for the critical role of glycine site-mediated NMDA receptor activation in the development and maintenance of these conditions. nih.govtaylorfrancis.comnih.gov
Moreover, the availability of a potent and selective antagonist like this compound facilitates the screening and development of new compounds targeting the NMDA receptor. It can be used as a reference compound in binding and functional assays to identify and characterize novel glycine site ligands. The challenges encountered with this compound in clinical trials also provide important lessons for drug development, emphasizing the need for careful consideration of pharmacokinetic properties in addition to pharmacodynamic activity. researchgate.net By using this compound to refine preclinical models and screening cascades, researchers can improve the predictive validity of these models for clinical outcomes.
Q & A
Q. What is the molecular mechanism of GV-196771A as an NMDA receptor antagonist, and how can this be experimentally validated?
this compound is the sodium salt of GV196771, a selective NMDA receptor antagonist that binds to the glycine site of the receptor, inhibiting its activation . To validate this mechanism, researchers should:
- Use radioligand binding assays with labeled glycine or NMDA receptor-specific ligands (e.g., [³H]MDL-105,519) to measure competitive displacement .
- Perform electrophysiological recordings in neuronal cultures or brain slices to assess NMDA receptor current suppression .
- Validate specificity via receptor subunit profiling (e.g., NR2B vs. NR2A subtypes) using heterologous expression systems .
Q. What experimental models (in vitro/in vivo) are most appropriate for studying this compound’s neuroprotective effects?
- In vitro : Primary neuronal cultures exposed to glutamate-induced excitotoxicity or oxygen-glucose deprivation (OGD) models . Measure cell viability via MTT assays and apoptosis markers (e.g., caspase-3 activation).
- In vivo : Rodent models of ischemic stroke (e.g., middle cerebral artery occlusion) or neurodegenerative diseases (e.g., Parkinson’s disease via 6-OHDA lesions). Behavioral outcomes (e.g., rotarod, Morris water maze) and histopathological analysis (e.g., infarct volume quantification) are critical .
Q. How can researchers confirm the purity and stability of this compound in experimental settings?
- Use high-performance liquid chromatography (HPLC) with UV detection (λ = 220–280 nm) to verify purity (>98% as reported) .
- Assess stability in buffer solutions (pH 7.4) under experimental conditions (e.g., 37°C for 24 hours) via mass spectrometry to detect degradation products .
Advanced Research Questions
Q. How should researchers optimize dosing parameters for this compound in neuropathic pain models?
- Conduct dose-response studies in rodent chronic constriction injury (CCI) or spared nerve injury (SNI) models. Measure mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) .
- Account for pharmacokinetic variables:
- Route of administration : Intraperitoneal (IP) vs. intracerebroventricular (ICV) delivery to bypass blood-brain barrier limitations .
- Temporal profiling : Pre- vs. post-injury dosing to assess prophylactic vs. therapeutic efficacy .
Q. How can discrepancies in this compound’s efficacy across studies be systematically addressed?
- Meta-analysis of existing data : Compare studies using tools like PRISMA guidelines to identify variables (e.g., animal strain, injury model, endpoint measurements) that influence outcomes .
- Standardize protocols : Adopt consistent NMDA receptor activation methods (e.g., glycine concentration in assays) and control for endogenous glycine levels in vivo .
Q. What methodologies are recommended for detecting off-target effects of this compound?
- High-throughput screening against panels of ion channels (e.g., AMPA, kainate receptors) and transporters (e.g., GABA uptake systems) using automated patch-clamp systems .
- Transcriptomic profiling (RNA-seq) of treated vs. untreated neurons to identify unintended gene expression changes .
Q. How can computational modeling enhance the design of this compound experiments?
- Molecular docking simulations : Predict binding affinities to NMDA receptor subtypes using software like AutoDock Vina, referencing crystallographic data (e.g., PDB ID: 2A5T) .
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Integrate in vitro potency data with in vivo clearance rates to optimize dosing regimens .
Q. What best practices ensure reproducibility in this compound studies?
- Detailed Materials & Methods : Specify batch-specific purity, solvent preparation (e.g., saline vs. DMSO), and storage conditions (-20°C in aliquots) .
- Blinded data analysis : Use independent researchers for data collection and statistical evaluation (e.g., two-way ANOVA with post-hoc Tukey tests) .
- Open data sharing : Publish raw datasets, analysis code, and experimental protocols in repositories like Zenodo or Figshare .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
